molecular formula C11H14BF3KNO2 B7961878 Potassium 4-BOC-aminophenyltrifluoroborate

Potassium 4-BOC-aminophenyltrifluoroborate

Cat. No.: B7961878
M. Wt: 299.14 g/mol
InChI Key: YLSVHRQNDAWMMN-UHFFFAOYSA-N
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Description

Potassium 4-BOC-aminophenyltrifluoroborate is a chemical compound with the molecular formula C11H14BF3KNO2. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its use in Suzuki–Miyaura cross-coupling reactions, which are widely employed in organic synthesis for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 4-BOC-aminophenyltrifluoroborate typically involves the reaction of 4-BOC-aminophenylboronic acid with potassium bifluoride (KHF2). The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from affecting the reaction. The resulting product is then purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Mechanism of Action

The mechanism of action of potassium 4-BOC-aminophenyltrifluoroborate in Suzuki–Miyaura coupling involves the transmetalation of the boron atom to a palladium catalyst. This is followed by the reductive elimination step, which forms the carbon-carbon bond. The compound acts as a stable reservoir of the reactive boronate species, which is slowly released under the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium vinyltrifluoroborate

Uniqueness

Potassium 4-BOC-aminophenyltrifluoroborate is unique due to its BOC-protected amino group, which provides additional stability and allows for selective reactions. This makes it particularly useful in the synthesis of complex molecules where selective functional group transformations are required .

Properties

IUPAC Name

potassium;trifluoro-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BF3NO2.K/c1-11(2,3)18-10(17)16-9-6-4-8(5-7-9)12(13,14)15;/h4-7H,1-3H3,(H,16,17);/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSVHRQNDAWMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)NC(=O)OC(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BF3KNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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